N,N'-hexane-1,6-diylbis(4-nitrobenzamide)
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Overview
Description
4-NITRO-N-{6-[(4-NITROPHENYL)FORMAMIDO]HEXYL}BENZAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core with nitro groups and a formamidohexyl chain, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-N-{6-[(4-NITROPHENYL)FORMAMIDO]HEXYL}BENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amide formation processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Safety measures are crucial due to the handling of reactive nitro compounds and the need for precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-NITRO-N-{6-[(4-NITROPHENYL)FORMAMIDO]HEXYL}BENZAMIDE undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Substitution: Halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products of these reactions include various derivatives of the original compound, such as amines from reduction or halogenated products from substitution reactions .
Scientific Research Applications
4-NITRO-N-{6-[(4-NITROPHENYL)FORMAMIDO]HEXYL}BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-NITRO-N-{6-[(4-NITROPHENYL)FORMAMIDO]HEXYL}BENZAMIDE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the formamidohexyl chain may facilitate binding to proteins or other biomolecules. These interactions can modulate biological pathways and result in various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylbenzamide: Shares the nitrobenzamide core but lacks the formamidohexyl chain.
N-Benzoyl-p-nitroaniline: Similar structure with different substituents on the benzamide core.
Uniqueness
4-NITRO-N-{6-[(4-NITROPHENYL)FORMAMIDO]HEXYL}BENZAMIDE is unique due to its combination of nitro groups and the formamidohexyl chain, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C20H22N4O6 |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
4-nitro-N-[6-[(4-nitrobenzoyl)amino]hexyl]benzamide |
InChI |
InChI=1S/C20H22N4O6/c25-19(15-5-9-17(10-6-15)23(27)28)21-13-3-1-2-4-14-22-20(26)16-7-11-18(12-8-16)24(29)30/h5-12H,1-4,13-14H2,(H,21,25)(H,22,26) |
InChI Key |
AIOTYVOXPSISBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCCCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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